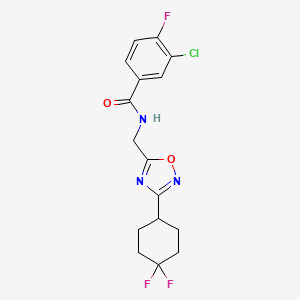
3-chloro-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluorobenzamide is a compound that represents an intriguing fusion of a chloro-substituted benzamide and an oxadiazole derivative. The oxadiazole ring imparts unique properties to this compound, making it potentially valuable in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically begins with the preparation of key intermediates. One common route involves the reaction between 3-chloro-4-fluoroaniline and 4,4-difluorocyclohexanone to form an initial intermediate. This intermediate is then subjected to cyclization to introduce the 1,2,4-oxadiazole ring.
Step 1: 3-chloro-4-fluoroaniline + 4,4-difluorocyclohexanone
Step 2: Cyclization to form 1,2,4-oxadiazole ring
Industrial Production Methods
Scaling up the synthesis for industrial production involves optimizing reaction conditions to ensure high yields and purity. Reactions are typically carried out in solvents like dimethylformamide (DMF) or dichloromethane (DCM), with catalysts such as triethylamine (TEA) to facilitate the process.
化学反应分析
Types of Reactions It Undergoes
Oxidation: This compound can undergo oxidation reactions, often involving the oxadiazole ring.
Reduction: The fluoro and chloro groups may participate in reduction reactions under specific conditions.
Substitution: Halogen-substituted benzamides are prone to substitution reactions, particularly nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Conditions for substitution often involve polar aprotic solvents like DMSO or acetonitrile.
Major Products
Oxidation Products: Formation of oxadiazole derivatives with varying oxidation states.
Reduction Products: Reduced forms of the parent compound, often altering the halogen groups.
Substitution Products: New derivatives with substituted functional groups on the benzamide ring.
科学研究应用
Chemistry
In chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its unique structure enables the exploration of new synthetic pathways.
Biology
In biological studies, it may act as a ligand in receptor studies, especially targeting enzymes or receptors associated with the oxadiazole ring.
Medicine
Potential therapeutic applications include acting as a lead compound in drug design, given its ability to interact with biological targets.
Industry
In the industrial sector, it may be used in the development of agrochemicals or advanced materials due to its robust chemical properties.
作用机制
Molecular Targets
The compound interacts with specific molecular targets, often involving the oxadiazole moiety which can engage in hydrogen bonding and other interactions with biological macromolecules.
Pathways Involved
Mechanistically, it can inhibit or activate enzymes, modulate receptor functions, or interfere with cell signaling pathways, leading to its varied effects.
相似化合物的比较
Similar Compounds
4-chloro-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
3-bromo-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluorobenzamide
3-chloro-N-((3-(4,4-difluorocyclohexyl)-1,2,4-thiadiazol-5-yl)methyl)-4-fluorobenzamide
Uniqueness
What sets 3-chloro-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluorobenzamide apart is its specific substitution pattern on both the benzamide and the cyclohexyl rings, providing a unique combination of physical and chemical properties that can be harnessed in various scientific endeavors.
属性
IUPAC Name |
3-chloro-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3N3O2/c17-11-7-10(1-2-12(11)18)15(24)21-8-13-22-14(23-25-13)9-3-5-16(19,20)6-4-9/h1-2,7,9H,3-6,8H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJSTJWZWHVYQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=CC(=C(C=C3)F)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{[1-(5-Chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine](/img/structure/B2580341.png)
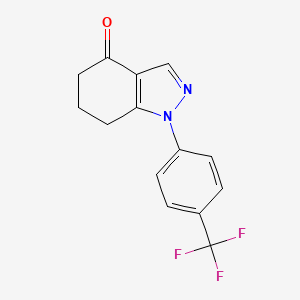
![2-{3-[(6-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2580343.png)
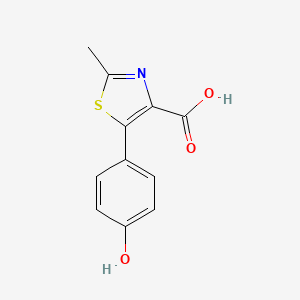
![2-{[4-(4-methoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2580348.png)
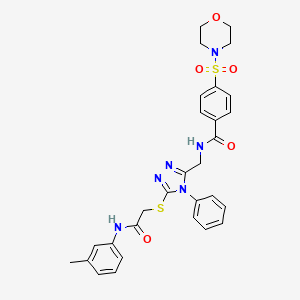
![4-[({1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)amino)methyl]-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2580351.png)
![N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)-1-prop-2-enoylpyrrolidin-3-yl]cyclopropanecarboxamide](/img/structure/B2580353.png)
![2-{[1,1'-BIPHENYL]-4-YL}-N-(2-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}ETHYL)ACETAMIDE](/img/structure/B2580355.png)
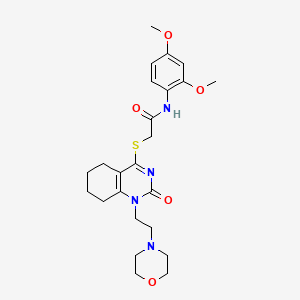
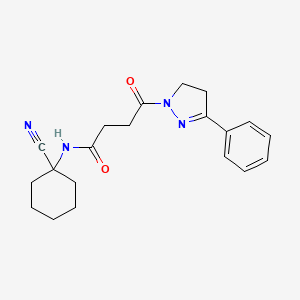
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B2580358.png)
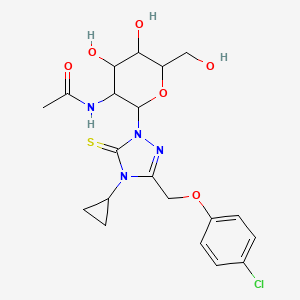
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)nicotinamide](/img/structure/B2580361.png)
